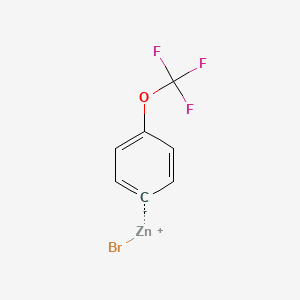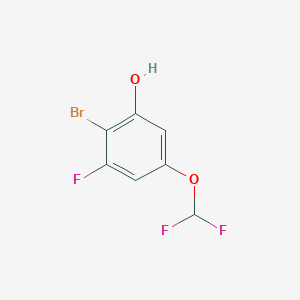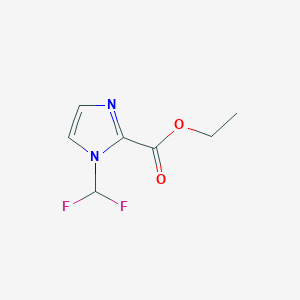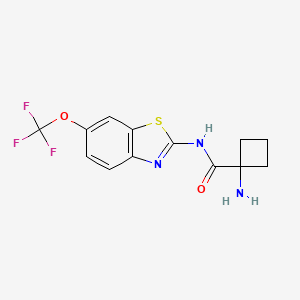
(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
概要
説明
(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound, with the molecular formula C7H4BrF3OZn, is known for its reactivity and versatility in various chemical reactions. It is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of (4-(Trifluoromethoxy)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
(4-(Trifluoromethoxy)phenyl) bromide+Zn→(4-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (4-(Trifluoromethoxy)phenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is essential for its application in various chemical syntheses.
化学反応の分析
Types of Reactions
(4-(Trifluoromethoxy)phenyl)zinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving (4-(Trifluoromethoxy)phenyl)zinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry
In chemistry, (4-(Trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of aromatic compounds.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-(Trifluoromethoxy)phenyl)zinc bromide can have significant biological activity. For instance, biaryl structures are common in many pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of intermediates for pharmaceuticals and agrochemicals highlights its industrial importance.
作用機序
The mechanism by which (4-(Trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the transfer of the (4-(Trifluoromethoxy)phenyl) group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are fundamental in organic synthesis.
類似化合物との比較
Similar Compounds
- (4-(Trifluoromethyl)phenyl)zinc bromide
- (4-Methoxyphenyl)zinc bromide
- (4-Bromophenyl)zinc bromide
Uniqueness
What sets (4-(Trifluoromethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the trifluoromethoxy group. This group imparts unique electronic properties to the compound, enhancing its reactivity and stability in various chemical reactions. The trifluoromethoxy group also influences the compound’s ability to participate in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
bromozinc(1+);trifluoromethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJIAPRCZKHVIW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)








![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

